Antiproliferative Potency in MCF-7 Breast Cancer Cells vs. Meta-Substituted Isomer
The target compound exhibited an IC50 of 2.28 µM against MCF-7 breast adenocarcinoma cells, whereas the meta-substituted positional isomer 5-(3-morpholin-4-yl-phenyl)-2H-pyrazol-3-ylamine (CAS 1029106-93-1) showed an IC50 of approximately 15 µM in the same cell line . This represents a 6.6-fold increase in potency for the para-substituted analogue.
| Evidence Dimension | Cell viability inhibition (MTT assay) |
|---|---|
| Target Compound Data | MCF-7 IC50 = 2.28 µM |
| Comparator Or Baseline | 5-(3-Morpholin-4-yl-phenyl)-2H-pyrazol-3-ylamine (CAS 1029106-93-1), MCF-7 IC50 ≈ 15 µM |
| Quantified Difference | 6.6-fold lower IC50 (more potent) for para-substituted target |
| Conditions | Human MCF-7 breast adenocarcinoma cell line; MTT viability assay; data from two independent sources using comparable protocols. |
Why This Matters
When selecting a pyrazole-3-amine building block for anticancer SAR, the para-morpholinophenyl motif provides significantly greater baseline activity than the meta isomer, enabling detection of weaker signals in secondary assays.
